3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid
Description
Properties
CAS No. |
921935-48-0 |
|---|---|
Molecular Formula |
C14H10O12S2 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
3-(2-carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C14H10O12S2/c15-12-9(14(18)19)4-7(28(23,24)25)5-11(12)26-10-2-1-6(27(20,21)22)3-8(10)13(16)17/h1-5,15H,(H,16,17)(H,18,19)(H,20,21,22)(H,23,24,25) |
InChI Key |
FQAYCXYDYLRLJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)OC2=CC(=CC(=C2O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
This method involves multiple reaction steps to construct the desired compound from simpler precursors. The general approach includes:
Step 1: Synthesis of the Sulfonated Intermediate
- A precursor compound such as 2-hydroxy-5-sulfobenzoic acid is first synthesized. This can be achieved through the sulfonation of benzoic acid derivatives using chlorosulfonic acid or fuming sulfuric acid in an appropriate solvent.
Step 2: Carboxylation
- The sulfonated intermediate undergoes carboxylation, typically using carbon dioxide under high pressure in the presence of a suitable catalyst (e.g., transition metal catalysts) to introduce the carboxylic acid group.
Step 3: Final Functionalization
- The final step involves functionalizing the compound to introduce the phenoxy group, which can be achieved via nucleophilic substitution reactions with appropriate phenolic compounds.
This multi-step process allows for the precise control of functional groups and yields a high-purity product.
Direct Sulfonation
Direct sulfonation is another method employed to synthesize sulfonated compounds. In this case:
-
- The process typically uses chlorosulfonic acid or sulfur trioxide as the sulfonating agent.
- The reaction is carried out under controlled temperatures to avoid degradation of sensitive functional groups.
-
- The electrophilic substitution mechanism allows for the introduction of sulfonate groups onto aromatic rings. Positions ortho to electron-donating groups (like hydroxyl) are favored due to increased electron density.
This method is advantageous for its simplicity but may require careful optimization to prevent over-sulfonation or degradation of the product.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Multi-Step Synthesis | High purity; precise control over functionalization | Time-consuming; requires multiple reagents |
| Direct Sulfonation | Simplicity; fewer steps | Risk of over-sulfonation; requires careful control |
Research Findings
Recent studies have focused on optimizing these synthesis methods to improve yield and reduce reaction times. For instance, using phase transfer catalysts has been shown to enhance reaction rates significantly in multi-step syntheses involving nucleophilic substitutions. Additionally, research into alternative solvents for direct sulfonation has indicated that using less hazardous solvents can lead to better environmental outcomes without compromising yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid involves its interaction with various molecular targets. The carboxylic and sulfonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially altering their activity. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include:
2-Hydroxy-5-sulfobenzoic acid (5-sulfosalicylic acid)
- Structure : One –SO₃H group at C5, –OH at C2, and –COOH at C1.
- Applications : Electrophoresis buffer component, protein precipitant, and precursor for sulfonated polymers .
- Thermal Stability : Decomposes at 220–270°C (sulfonic group loss) and 360°C (polymer chain cleavage) in polymeric forms .
- Solubility : Highly water-soluble (logP = -1.2), attributed to sulfonic and carboxylic acid groups .
Poly(2-hydroxy-5-sulfobenzoic acid) SO₃H Content: 8.326 mmol/g, higher than poly(4-hydroxy-3-sulfobenzoic acid) (7.407 mmol/g) due to steric and electronic effects . Catalytic Use: Effective pseudo-homogeneous acid catalyst for biodiesel production, outperforming non-sulfonated analogs .
4-Hydroxy-2-methylbenzoic acid
- Structure : Methyl substitution reduces acidity (pKa ~4.5) compared to sulfonated analogs.
- Solubility : Lower water solubility (logP ~1.5) due to lack of sulfonic groups .
Comparative Data Tables
Table 1: Sulfonic Acid Content in Sulfonated Polymers
| Polymer | SO₃H Content (mmol/g) | Thermal Decomposition (°C) |
|---|---|---|
| Poly(2-hydroxy-5-sulfobenzoic acid) | 8.326 | 220–270 (SO₃H loss) |
| Poly(4-hydroxy-3-sulfobenzoic acid) | 7.407 | 120–160 (SO₃H loss) |
| Poly(2,4-dihydroxy-5-sulfobenzoic acid) | 8.326 | 220–270 (SO₃H loss) |
Source: Titration and TGA data
Table 2: Solubility and Acidity of Selected Analogues
| Compound | Water Solubility (logP) | pKa (Carboxylic Acid) | pKa (Sulfonic Acid) |
|---|---|---|---|
| 2-Hydroxy-5-sulfobenzoic acid | -1.2 | 2.3 | <1.0 |
| 4-Hydroxy-2-methylbenzoic acid | 1.5 | 4.5 | N/A |
| 5-Sulfosalicylic acid dihydrate | -1.5 | 2.1 | <1.0 |
Source: Experimental solubility and titration data
Key Research Findings
- Thermal Stability : Sulfonic acid position significantly impacts thermal behavior. Poly(2-hydroxy-5-sulfobenzoic acid) exhibits higher stability (decomposition at 220–270°C) than poly(4-hydroxy-5-sulfobenzoic acid) (decomposition at 120–160°C), attributed to resonance stabilization of the sulfonate group .
- Catalytic Efficiency: Sulfonated polymers with higher SO₃H content (e.g., poly(2-hydroxy-5-sulfobenzoic acid)) show superior catalytic activity in esterification reactions compared to mono-sulfonated analogs .
- Pharmaceutical Relevance : Sulfonated benzoic acids, such as 2-hydroxy-5-sulfobenzoic acid, are used in radiopharmaceuticals (e.g., tetrofosmin sulfosalicylate) due to their chelating properties .
Biological Activity
3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid, identified by its CAS number 921935-48-0, is a complex organic compound with significant biological activity. This article explores its structural characteristics, biological interactions, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 434.35 g/mol. It features several functional groups, including carboxylic acid, hydroxyl, and sulfonic acid groups, which contribute to its solubility in water and reactivity in biological systems. The presence of these functional groups allows for various interactions with biological macromolecules such as proteins and enzymes.
The biological activity of 3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid is primarily attributed to its ability to interact with proteins through:
- Hydrogen Bonding : The carboxylic and sulfonic acid groups can form hydrogen bonds with amino acids in proteins.
- Ionic Interactions : These groups can also engage in ionic interactions, potentially altering protein conformation and activity.
- π-π Interactions : The phenoxy group can participate in π-π stacking with aromatic residues in proteins, influencing their function.
Antimicrobial Properties
Research indicates that 3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent. For instance, it has been shown to inhibit the secretion of virulence factors in pathogenic bacteria, thereby reducing their pathogenicity .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. Preliminary data suggest that it may downregulate pro-inflammatory cytokines, making it a candidate for therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
- Inhibition of Type III Secretion System (T3SS) :
-
Screening for Therapeutic Applications :
- In a screening assay for compounds affecting bacterial secretion systems, 3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid showed promise due to its structural properties and biological interactions. Further studies are needed to elucidate its precise mechanisms and therapeutic potential .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Hydroxy-5-sulfobenzoic acid | C7H8O6S | Simpler structure; used as a reagent |
| Salicylic Acid | C7H6O3 | Known for anti-inflammatory properties; lacks sulfonic groups |
| 1-(2-Hydroxy-3-carboxy-5-sulfophenyl)-3-methyl-5-pyrazolone | C12H11N3O6S | Contains nitrogen; used in pharmaceuticals |
The combination of multiple functional groups in 3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid enhances its solubility and reactivity compared to simpler analogs, positioning it as a versatile candidate for further research in medicinal chemistry.
Q & A
Basic: What methodologies are recommended for synthesizing and purifying 3-(2-Carboxy-4-sulfophenoxy)-2-hydroxy-5-sulfobenzoic acid?
Answer:
Synthesis typically involves multi-step reactions, including sulfonation and esterification, due to the compound's polyfunctional sulfonic and carboxylic acid groups. For purification:
- Solid-Phase Extraction (SPE) or Thin-Layer Chromatography (TLC) can isolate intermediates .
- Ion-pair chromatography (as used for sulfosalicylic acid derivatives) is effective for separating aromatic acids with sulfonic groups .
- Reaction design frameworks, such as ICReDD’s computational-experimental loop, optimize reaction conditions (e.g., solvent choice, temperature) to reduce trial-and-error synthesis .
Basic: Which analytical techniques are critical for characterizing this compound’s structural and functional properties?
Answer:
- Nuclear Magnetic Resonance (NMR) : Resolves sulfonic acid and phenolic hydroxyl proton environments .
- Infrared Spectroscopy (IR) : Confirms carboxylic (1700–1750 cm⁻¹) and sulfonic acid (1030–1230 cm⁻¹) functional groups .
- High-Performance Liquid Chromatography (HPLC) : Validates purity using ion-pairing agents (e.g., tetrabutylammonium phosphate) to retain polar sulfonic acids .
Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
- pH Stability Studies : Use buffered solutions (pH 2–12) with UV-Vis or LC-MS to monitor degradation products (e.g., desulfonation or decarboxylation) .
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability, particularly for sulfonic acid decomposition above 200°C .
- Reaction Pathway Modeling : Computational tools (e.g., density functional theory) predict degradation mechanisms under stress conditions .
Advanced: What strategies are used to resolve contradictions in kinetic data during reaction mechanism studies?
Answer:
- Isotopic Labeling : Track sulfonic acid group participation using ³⁵S-labeled intermediates .
- Multi-Variable Factorial Design : Systematically test interactions between variables (e.g., catalyst loading, temperature) to identify dominant reaction pathways .
- Cross-Validation with Computational Models : Compare experimental rate constants with quantum mechanical simulations (e.g., transition state theory) .
Basic: What separation technologies are suitable for isolating this compound from complex reaction mixtures?
Answer:
- Solid-Phase Microextraction (SPME) : Efficient for trace-level sulfonated compounds in aqueous matrices .
- Membrane Filtration : Nanofiltration membranes (MWCO 200–300 Da) separate low-molecular-weight sulfonic acids .
- Countercurrent Chromatography (CCC) : Resolves polar isomers without solid-phase degradation .
Advanced: How can computational modeling accelerate the design of derivatives with enhanced properties?
Answer:
- Quantum Chemical Calculations : Predict electronic properties (e.g., pKa of sulfonic groups) to guide functional group modifications .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme binding pockets) to optimize bioactivity .
- High-Throughput Virtual Screening : Libraries of sulfobenzoic acid derivatives are screened for desired reactivity or solubility .
Advanced: What experimental designs are optimal for studying multi-step reaction networks involving this compound?
Answer:
- Response Surface Methodology (RSM) : Optimizes reaction yield by modeling interactions between variables (e.g., reagent stoichiometry, pH) .
- Modular Reaction Engineering : Segregate reaction steps (e.g., sulfonation vs. esterification) to minimize cross-reactivity .
- In Situ Spectroscopy : Real-time monitoring via Raman or IR identifies transient intermediates .
Advanced: How do researchers validate the environmental safety of synthetic byproducts?
Answer:
- Ecotoxicological Assays : Test byproduct toxicity using Daphnia magna or algal growth inhibition assays .
- Life Cycle Assessment (LCA) : Quantify energy and waste footprints across synthesis, purification, and disposal phases .
- Degradation Pathway Analysis : LC-MS/MS identifies persistent metabolites in simulated environmental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
